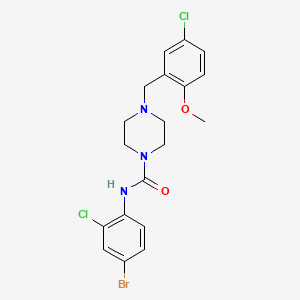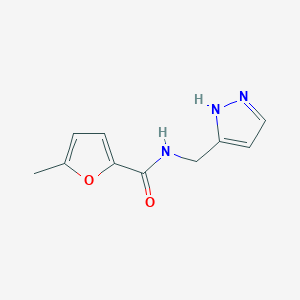
5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide
説明
5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide, also known as MPFM, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MPFM has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further investigation.
科学的研究の応用
5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to inhibit the growth of human breast cancer cells in vitro, and to reduce tumor growth in a mouse model of breast cancer. In inflammation research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, and to decrease the severity of inflammation in a mouse model of acute lung injury. In neurological research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
作用機序
The mechanism of action of 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In inflammation research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has a variety of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and cognitive-enhancing effects. In cancer research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to inhibit cell proliferation and induce cell death in human breast cancer cells. In inflammation research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and to decrease the severity of inflammation in a mouse model of acute lung injury. In neurological research, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to improve cognitive function and to increase the activity of acetylcholinesterase in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide has been shown to have low toxicity in animal models, making it a potentially safe compound for further investigation. However, one limitation of using 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
将来の方向性
There are many potential future directions for research on 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide. In cancer research, further investigation is needed to determine the specific mechanisms by which 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide inhibits cell proliferation and induces cell death. In inflammation research, further investigation is needed to determine the optimal dose and timing of 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide administration, as well as its potential for use in chronic inflammatory conditions. In neurological research, further investigation is needed to determine the potential for 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide to improve cognitive function in human patients with Alzheimer's disease. Additionally, further investigation is needed to determine the potential for 5-methyl-N-(1H-pyrazol-3-ylmethyl)-2-furamide to be used in combination with other therapeutic agents to enhance its effectiveness.
特性
IUPAC Name |
5-methyl-N-(1H-pyrazol-5-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-2-3-9(15-7)10(14)11-6-8-4-5-12-13-8/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJEOMQBZDDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



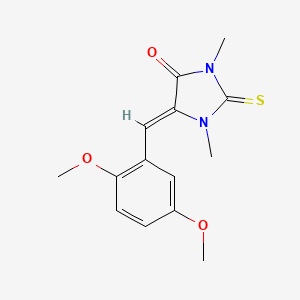
![4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4817980.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4817986.png)
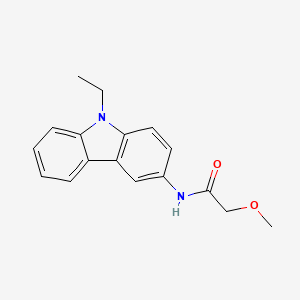
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B4818009.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4818011.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4818013.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4818021.png)
![N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4818031.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4818045.png)
![N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4818047.png)
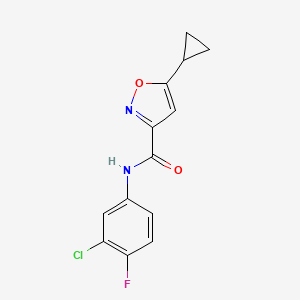
![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)
